Isopiperitenone
Overview
Description
Isopiperitenone is a monoterpene unique to perilla . It is an enzyme that catalyzes the chemical reaction isopiperitenone ⇌ piperitenone . This enzyme has one substrate, isopiperitenone, and one product, piperitenone .
Molecular Structure Analysis
The molecular formula of Isopiperitenone is C10H14O . The average mass is 150.218 Da and the monoisotopic mass is 150.104462 Da .
Chemical Reactions Analysis
In enzymology, an isopiperitenone Delta-isomerase (EC 5.3.3.11) is an enzyme that catalyzes the chemical reaction isopiperitenone ⇌ piperitenone . This enzyme has one substrate, isopiperitenone, and one product, piperitenone .
Physical And Chemical Properties Analysis
Isopiperitenone is a volatile and fragrant compound often found in plant essential oils . It is a chemically diverse group of C10 compounds formed from two isoprene units .
Scientific Research Applications
Biotransformation and Menthol Production : Isopiperitenone is a biosynthetic intermediate in menthol biosynthesis of Mentha piperita. Studies have shown that when isopiperitenone is fed to the suspension cell culture of Mentha piperita, it is converted to menthol and other oxygenated products (Kim & Park, 1999). Similarly, another study found that the biotransformation of isopiperitenone by suspension cell culture of Mentha piperita yielded new hydroxylated and epoxidized derivatives (Park & Kim, 1998).
Metabolic Pathways in Peppermint : Isopiperitenone plays a crucial role in the metabolic pathways of peppermint. A study demonstrated that (+)-Isopiperitenone is converted into different hydroxy- and epoxy-isopiperitenone compounds in suspension cell culture of Mentha piperita (Kim, Park, Chang, Lim, & Kim, 2002).
Role in Peppermint Monoterpenoid Biosynthesis : Research indicates that cis-isopulegone, derived from isopiperitenone, is a key intermediate in the conversion to pulegone in peppermint, rather than piperitenone as previously thought (Croteau & Venkatachalam, 1986).
Photochemical Properties : The photochemistry of isopiperitenone has been studied, revealing unique reactions under ultraviolet irradiation, which may have implications for understanding the chemical properties and potential applications of this compound (Erman & Gibson, 1969).
Signal Molecule in Biotransformation : The role of jasmonic acid in the biotransformation of isopiperitenone to hydroxyisopiperitenone in Mentha piperita cell culture was explored. This study suggests the involvement of cytochrome P450 and jasmonic acid as signaling molecules in this process (Son, Chang, Choi, & Kim, 1998).
Chemical Ecology : In the field of chemical ecology, S-(+)-isopiperitenone was re-identified as the alarm pheromone and female sex pheromone in Tyrophagus similis, an example of a compound functioning as both an alarm and a sex pheromone (Maruno, Mori, & Kuwahara, 2012).
Safety And Hazards
properties
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9H,1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZLYIWMVRUIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316866 | |
Record name | Isopiperitenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopiperitenone | |
CAS RN |
529-01-1 | |
Record name | Isopiperitenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopiperitenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopiperitenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopiperitenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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